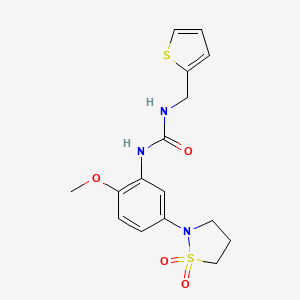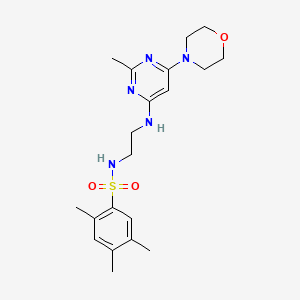![molecular formula C20H26N4O2 B2844532 N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2361859-54-1](/img/structure/B2844532.png)
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Mechanism of Action
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, pathogens, and stress, and plays a critical role in the pathogenesis of many diseases, including cancer and inflammation.
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 inhibits NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, leading to the sequestration of NF-κB in the cytoplasm and preventing its translocation to the nucleus. This results in the inhibition of NF-κB-mediated gene expression, including the expression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, modulation of immune cell activity, and sensitization of cancer cells to chemotherapy and radiation therapy. N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has several advantages for lab experiments, including high yield and purity, well-established synthesis method, and extensive research on its pharmacological effects. However, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research on N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082, including the development of more potent and selective inhibitors of NF-κB, the evaluation of its therapeutic potential in various diseases, and the investigation of its mechanism of action and off-target effects. In addition, the combination of N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 with other therapies, such as chemotherapy and immunotherapy, should be explored to maximize its therapeutic efficacy. Overall, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 is a promising compound with significant potential for scientific research and therapeutic applications.
Synthesis Methods
The synthesis of N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 involves several steps, starting with the condensation of 4-aminobenzoyl chloride with 1-tert-butyl-3,5-dimethylpyrazole to form the intermediate compound 4-(1-tert-butyl-3,5-dimethylpyrazol-4-ylamino)benzoyl chloride. This intermediate compound is then reacted with prop-2-enamidoacetate to form the final product, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082. The synthesis of N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been optimized for high yield and purity, making it an attractive compound for scientific research applications.
Scientific Research Applications
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by targeting NF-κB signaling pathways. In addition, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation and autoimmune disorders, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation and tissue damage. N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, indicating its potential as an immunomodulatory agent.
properties
IUPAC Name |
N-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-7-17(25)21-12-15-8-10-16(11-9-15)19(26)22-18-13(2)23-24(14(18)3)20(4,5)6/h7-11H,1,12H2,2-6H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLVUFLRMNPSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2844452.png)

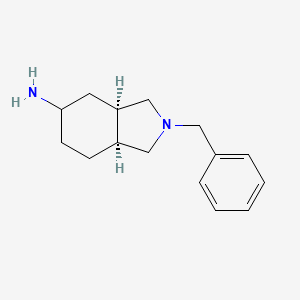
![benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2844459.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)

![3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844464.png)
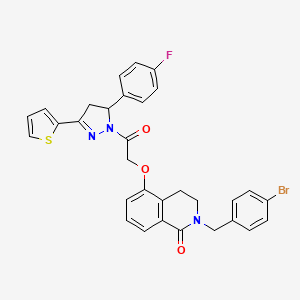
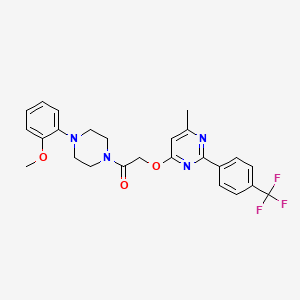
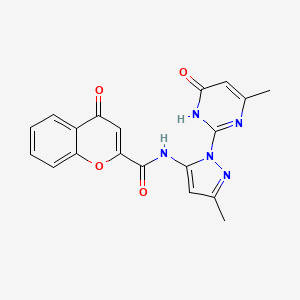
![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)
